molecular formula C12H15NO4S B2833342 3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid CAS No. 889939-54-2

3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid

Cat. No.: B2833342
CAS No.: 889939-54-2
M. Wt: 269.32
InChI Key: YXBAMCSTGJZXSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid ( 889939-54-2) is a high-purity small molecule organic compound intended for research and development purposes. With a molecular formula of C12H15NO4S and a molecular weight of 269.32 g/mol, this compound belongs to the class of phenylpropanoic acids, characterized by a benzene ring conjugated to a propanoic acid chain . The structure features a cyclopropylsulfonamide group, contributing to its specific physicochemical properties, including a calculated LogP of 1.35 and a polar surface area of 83 Ų . This compound is offered for research use only and is not intended for diagnostic or therapeutic applications. Researchers investigating carbonic anhydrase inhibitors may find this compound of particular interest, as structurally related sulfonamide compounds have been reported to act as inhibitors of carbonic anhydrase I and II . Its molecular framework also makes it a valuable building block in medicinal chemistry for the synthesis of more complex molecules targeting metabolic disorders . The product is consistently characterized to ensure quality and is supplied with available analytical data. Handle with appropriate safety precautions.

Properties

IUPAC Name

3-[4-(cyclopropylsulfamoyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c14-12(15)8-3-9-1-6-11(7-2-9)18(16,17)13-10-4-5-10/h1-2,6-7,10,13H,3-5,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBAMCSTGJZXSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclopropylsulfamoyl Group: This step involves the reaction of cyclopropylamine with chlorosulfonic acid to form cyclopropylsulfamoyl chloride.

    Attachment to the Phenyl Ring: The cyclopropylsulfamoyl chloride is then reacted with a phenyl compound, such as 4-bromophenyl, under basic conditions to form 4-cyclopropylsulfamoyl-phenyl.

    Formation of Propionic Acid Moiety: The final step involves the reaction of the 4-cyclopropylsulfamoyl-phenyl compound with a propionic acid derivative under acidic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfamoyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The phenyl ring and propionic acid moiety can also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent Group Molecular Weight Key Properties References
3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid Cyclopropylsulfamoyl (–SO₂–NH–C₃H₅) Not provided Expected moderate solubility (sulfonamide polarity) and acidic pKa (~3–4 due to –COOH)
3-[4-(2-Methylpropyl)phenyl]propanoic Acid (Ibuprofen Impurity F) Isobutyl (–C₄H₉) Lipophilic (logP ~3.5), common impurity in ibuprofen synthesis
3-[4-(Trifluoromethyl)phenyl]propanoic Acid Trifluoromethyl (–CF₃) 224.17 g/mol Electron-withdrawing group; forms O–H⋯O hydrogen-bonded dimers in crystals
3-(4-Hydroxyphenyl)propanoic Acid Hydroxyl (–OH) 166.17 g/mol High polarity (water-soluble), irritant (skin/eye corrosion risks)
3-(4-Hydroxy-3-nitrophenyl)propanoic Acid Nitro (–NO₂) and hydroxyl (–OH) 227.16 g/mol Reactive nitro group; hazardous (respiratory irritant)
3-[4-(Thiomorpholine-4-sulfonyl)phenyl]propanoic Acid Thiomorpholine-sulfonyl (–SO₂–C₄H₈NS) 315.41 g/mol Sulfur-containing heterocycle; potential metabolic stability

Biological Activity

3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and immunomodulatory effects. This article reviews its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Synthesis

The synthesis of this compound involves the reaction of cyclopropylsulfamoyl derivatives with propanoic acid moieties. The compound can be characterized using various analytical techniques, including NMR and mass spectrometry, to confirm its structure.

Biological Activity

The biological activity of this compound can be summarized in several key areas:

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that related derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) stimulated by lipopolysaccharides (LPS) and phytohemagglutinin (PHA) .

Table 1: Cytokine Inhibition by Related Compounds

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)IFN-γ Inhibition (%)
Compound A44-60Not significant44-79
Compound BModerateSignificantIncreased
Compound CSignificantNot significantModerate

2. Antiproliferative Activity

The antiproliferative effects of compounds containing the propanoic acid moiety have been documented. These compounds demonstrated the ability to inhibit cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .

3. Immunomodulatory Effects

The immunomodulatory properties are particularly noteworthy, as certain derivatives have been shown to enhance the production of anti-inflammatory cytokines like IL-10 while suppressing pro-inflammatory markers. This dual action could make them suitable candidates for treating chronic inflammatory conditions .

Case Studies

A notable study evaluated the effects of several propanoic acid derivatives on cytokine release in PBMC cultures. The results indicated that specific compounds significantly reduced TNF-α levels while promoting IL-10 production, highlighting their potential role in modulating immune responses .

Another investigation focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications to the sulfamoyl group could enhance biological activity. The study emphasized the importance of substituent positioning on the phenyl ring in determining the compound's efficacy against COX enzymes and microbial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-[4-(Cyclopropylsulfamoyl)phenyl]propanoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodology : Key steps involve sulfonylation of a 4-aminophenylpropanoic acid precursor with cyclopropylsulfamoyl chloride under basic conditions (e.g., using pyridine or triethylamine as a base). Optimization can include temperature control (0–25°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric adjustments. Computational reaction path search methods (quantum chemical calculations) can predict optimal conditions and reduce trial-and-error approaches .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology : Use a combination of:

  • 1H/13C NMR to confirm the cyclopropylsulfamoyl group and propanoic acid backbone.
  • FT-IR to identify sulfonamide (S=O stretching at ~1350 cm⁻¹) and carboxylic acid (O-H stretching at ~2500–3300 cm⁻¹) functionalities.
  • X-ray crystallography for absolute stereochemical confirmation (if crystalline) .
  • HPLC-MS for purity assessment (>95%) and molecular ion verification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed between in vitro and in vivo studies of this compound?

  • Methodology :

  • Cross-verify in vitro assay conditions (e.g., buffer pH, serum protein binding) against physiological relevance .
  • Conduct pharmacokinetic studies to assess bioavailability, metabolite formation (e.g., via LC-MS), and tissue distribution .
  • Use physiologically based pharmacokinetic (PBPK) modeling to predict in vivo behavior from in vitro data .

Q. What computational strategies are employed to predict the binding affinity of this compound with target enzymes?

  • Methodology :

  • Molecular docking (e.g., AutoDock Vina) to screen interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase).
  • Molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability and free energy calculations (MM-PBSA/GBSA).
  • QSAR modeling to correlate structural features (e.g., cyclopropyl ring size, sulfamoyl substitution) with activity .

Q. What methodologies are recommended for assessing metabolic stability and potential toxicity in preclinical models?

  • Methodology :

  • In vitro microsomal assays (human/animal liver microsomes) to evaluate metabolic half-life and cytochrome P450 interactions.
  • Ames test and hERG channel inhibition assays for genotoxicity and cardiotoxicity screening.
  • Toxicogenomics to identify gene expression changes linked to toxicity pathways .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile?

  • Methodology :

  • Synthesize analogs with variations in:
  • Cyclopropyl substituents (e.g., larger rings like cyclohexyl).
  • Sulfamoyl group (e.g., alkylation of the sulfonamide nitrogen).
  • Test analogs in enzyme inhibition assays (IC50 determination) and correlate with computational descriptors (e.g., LogP, polar surface area) .

Q. What are the critical parameters to consider when scaling up synthesis from laboratory to pilot plant?

  • Methodology :

  • Solvent selection : Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate).
  • Temperature control : Ensure exothermic reactions (e.g., sulfonylation) are scalable using jacketed reactors.
  • Purification : Optimize crystallization conditions or switch to continuous chromatography for higher throughput .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.